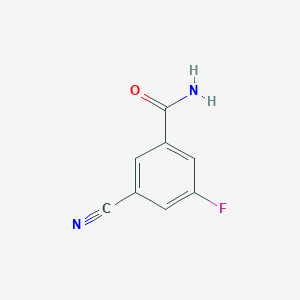

3-Cyano-5-fluorobenzamide

Description

3-Cyano-5-fluorobenzamide is a benzamide derivative featuring a cyano group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. It serves as a critical scaffold in medicinal chemistry, particularly in the development of negative allosteric modulators (NAMs) targeting metabotropic glutamate receptor 5 (mGlu5), a receptor implicated in central nervous system (CNS) disorders such as anxiety and Parkinson’s disease . A key advantage of this compound lies in its synthetic accessibility: it can be prepared in a single step via coupling of commercially available 3-cyano-5-fluorobenzoic acid with amines under standard conditions, enabling rapid structure-activity relationship (SAR) exploration . Its CNS exposure in preclinical models further underscores its utility as a tool compound for neuropharmacological research .

Properties

IUPAC Name |

3-cyano-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPMWTXQQSWIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluorobenzamide typically involves the reaction of 3-cyano-5-fluorobenzoic acid with appropriate amines under specific conditions. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: Industrial production of 3-Cyano-5-fluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Substituted benzamides.

Hydrolysis: 3-Cyano-5-fluorobenzoic acid or its derivatives.

Coupling Reactions:

Scientific Research Applications

3-Cyano-5-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Cyano-5-fluorobenzamide involves its interaction with specific molecular targets, such as metabotropic glutamate receptor 5 (mGlu5). It acts as a negative allosteric modulator, binding to a site distinct from the active site and altering the receptor’s conformation. This modulation affects the receptor’s signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-cyano-5-fluorobenzamide are influenced by its substituents. Below is a comparative analysis with analogs featuring variations in functional groups, synthesis, and applications.

Substituent-Driven Functional Differences

3-Chloro-4-ethoxy-5-fluorobenzamide

- Substituents : Chloro (3-position), ethoxy (4-position), fluoro (5-position).

- Limited data on biological activity are available, but its classification as a pharmaceutical intermediate suggests utility in multi-step syntheses rather than direct therapeutic use .

- Synthesis: Likely requires multi-step procedures, contrasting with the single-step synthesis of 3-cyano-5-fluorobenzamide .

3-Fluoro-5-Nitrobenzohydrazide

- Substituents : Nitro (5-position), fluoro (3-position).

3-Chlorobenzaldehyde

- Substituents : Chloro (3-position), aldehyde functional group.

- Key Differences :

Pharmacological Relevance

3-Cyano-5-fluorobenzamide stands out for its validated CNS activity and utility in neuropharmacology, whereas analogs serve primarily as intermediates or lack mechanistic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.